5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its bromine, ethoxy, and sulfonamide functional groups. This compound belongs to the class of sulfonamides, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with thioamides[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. Subsequent steps may include bromination, ethoxylation, and sulfonamide formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Using nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Bromate derivatives from oxidation.
Amine derivatives from reduction.
Various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
5-bromo-2-ethoxy-N-(4-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its bromine atom and ethoxy group contribute to its reactivity and versatility, making it distinct from similar compounds.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-2-27-17-10-7-14(21)12-18(17)29(25,26)24-15-8-5-13(6-9-15)19-23-16-4-3-11-22-20(16)28-19/h3-12,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZNSPGWJUXHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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